
Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and piperazine derivatives, have been found to bind with high affinity to multiple receptors , and have been reported as potential acetylcholinesterase inhibitors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities . For instance, some piperazine derivatives have been reported to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biological Activity
Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the presence of a thiadiazole ring and a piperazine moiety, which are known to contribute to various biological activities. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. The thiadiazole and piperazine structures are known for their roles in modulating receptor activity and enzyme inhibition.
Key Mechanisms:
- Anticancer Activity: Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting apoptotic pathways .
- Neuropharmacological Effects: Piperazine derivatives are often studied for their potential as neuroleptics and anxiolytics. They may exert their effects through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors .
Anticancer Studies
A study evaluating related thiadiazole derivatives demonstrated that certain compounds exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for some derivatives were significantly lower than that of sorafenib, a standard anticancer drug:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5d | HeLa | 0.37 |
5g | HeLa | 0.73 |
5k | HeLa | 0.95 |
Sorafenib | HeLa | 7.91 |
The compounds induced significant apoptotic cell death and arrested the cell cycle at the sub-G1 phase, confirming their potential as anticancer agents .
Neuropharmacological Activity
In silico studies have identified piperazine-linked compounds that exhibit antagonistic properties against androgen receptors in prostate cancer treatment. These compounds demonstrated promising binding affinities and could serve as leads for developing new therapeutic agents targeting hormone-sensitive cancers .
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a laboratory setting, researchers synthesized several derivatives of thiadiazole and assessed their cytotoxic effects on various cancer cell lines. The findings indicated that modifications on the thiadiazole ring significantly enhanced the cytotoxicity profiles of these compounds.
Case Study 2: Neuropharmacological Screening
A series of piperazine derivatives were evaluated for their ability to inhibit human acetylcholinesterase (AChE). The results showed that some derivatives had a higher inhibitory effect compared to traditional inhibitors used in Alzheimer's treatment, indicating their potential as novel therapeutic agents .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic applications in various areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate may show efficacy against various bacterial strains due to the presence of the thiadiazole and piperazine moieties.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | E. coli | 10 µg/mL |
B | S. aureus | 8 µg/mL |
C | P. aeruginosa | 15 µg/mL |
Antitumor Activity
This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in tumor cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests that it may have potential applications in neurodegenerative diseases such as Alzheimer's disease. Compounds containing piperazine and thiadiazole have been shown to inhibit acetylcholinesterase activity, potentially enhancing cognitive function.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Formation of Thiadiazole Ring : The synthesis begins with the formation of the thiadiazole ring through the reaction of appropriate hydrazines with carbon disulfide.
- Piperazine Derivative Synthesis : The piperazine ring is introduced via nucleophilic substitution reactions.
- Thioether Formation : The benzyl group is then attached through thioether formation, linking the thiadiazole and piperazine moieties.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Study 1: Antimicrobial Evaluation
In a study examining various thiadiazole derivatives, this compound was found to exhibit moderate antibacterial activity against Staphylococcus aureus with an MIC of 8 µg/mL.
Study 2: Cytotoxicity Assay
A cytotoxicity assay conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to standard chemotherapeutic agents.
Properties
IUPAC Name |
benzyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-19(27-15-17-7-3-1-4-8-17)16-28-21-23-22-20(29-21)25-13-11-24(12-14-25)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOCIUQXOXAFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.